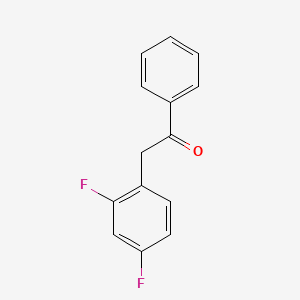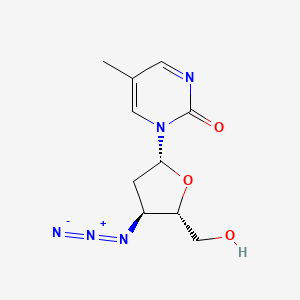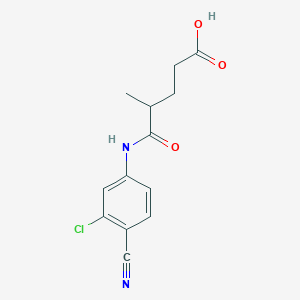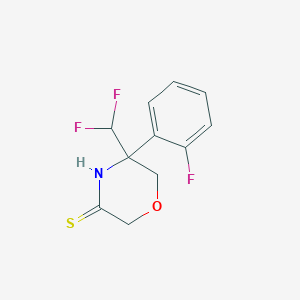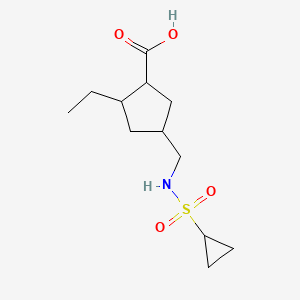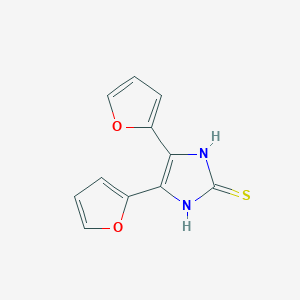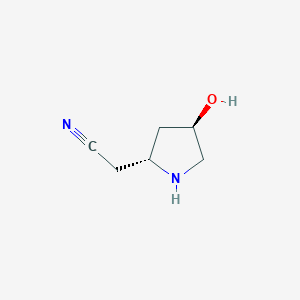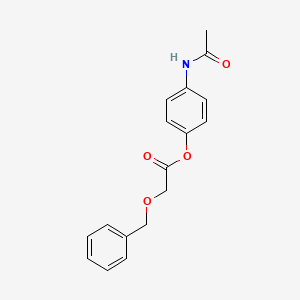
(4-acetamidophenyl) 2-phenylmethoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamidophenyl) 2-phenylmethoxyacetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of an acetamido group attached to a phenyl ring, which is further esterified with 2-phenylmethoxyacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetamidophenyl) 2-phenylmethoxyacetate typically involves the esterification of 4-acetamidophenol with 2-phenylmethoxyacetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Reactants: 4-acetamidophenol and 2-phenylmethoxyacetic acid
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Anhydrous dichloromethane or toluene
Temperature: Reflux conditions (approximately 80-100°C)
Duration: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4-Acetamidophenyl) 2-phenylmethoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetamido groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted phenyl esters or amides
Scientific Research Applications
(4-Acetamidophenyl) 2-phenylmethoxyacetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is utilized in studies investigating enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (4-acetamidophenyl) 2-phenylmethoxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic compound with a similar acetamido group.
Phenyl Acetate Derivatives: Compounds with phenyl ester linkages, used in various chemical and pharmaceutical applications.
Benzyl Esters: Esters of benzyl alcohol, known for their use in organic synthesis and as intermediates in drug development.
Uniqueness
(4-Acetamidophenyl) 2-phenylmethoxyacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetamido and phenylmethoxyacetate groups allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-phenylmethoxyacetate |
InChI |
InChI=1S/C17H17NO4/c1-13(19)18-15-7-9-16(10-8-15)22-17(20)12-21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19) |
InChI Key |
FJPITCSUDCAQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


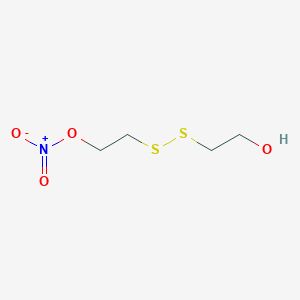
![6-Ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8438560.png)
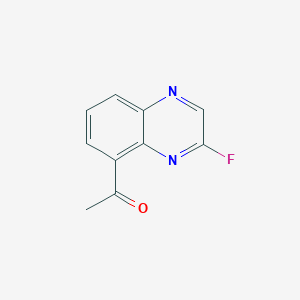
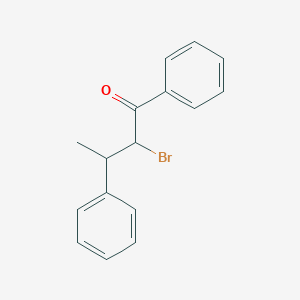
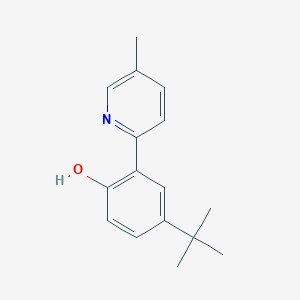
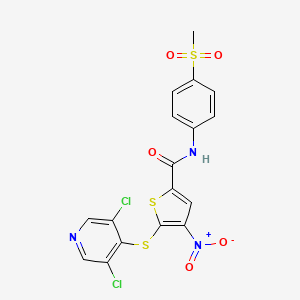
![4-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8438575.png)
